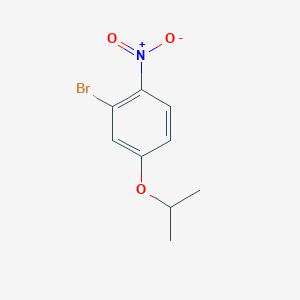

2-Bromo-4-isopropoxy-1-nitro-benzene

Overview

Description

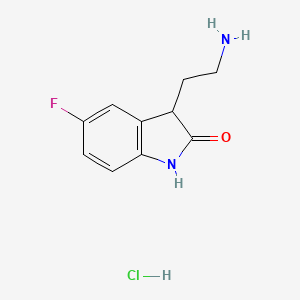

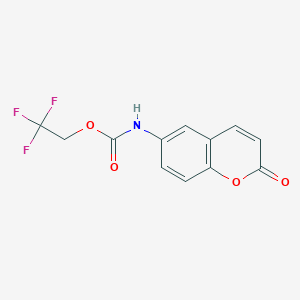

2-Bromo-4-isopropoxy-1-nitro-benzene is a chemical compound with the CAS Number: 1263378-47-7 . It has a molecular weight of 260.09 and is commonly known as BINB. It belongs to the class of nitrobenzenes, which are organic compounds that have a benzene ring with a nitro group (-NO2) attached.

Molecular Structure Analysis

The molecular formula of 2-Bromo-4-isopropoxy-1-nitro-benzene is C9H10BrNO3 . The InChI key, which is a unique identifier for chemical substances, is DYABZSCHQLKCLT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Bromo-4-isopropoxy-1-nitro-benzene is a yellow liquid .Scientific Research Applications

Organic Synthesis and Chemical Analysis

- Separation and Identification : A study introduced a gas chromatography (GC) method for the separation and determination of position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene, highlighting the precision in identifying closely related compounds through analytical chemistry techniques (Jiang Qin, 2005).

Electrocatalysis and Material Functionalization

- Electrocatalytic Applications : Research demonstrated the one-electron cleavage of benzylic bromides, including 4-nitrobenzyl bromide, at palladium and palladized cathodes, which is critical for the generation and immobilization of benzyl radicals onto solid interfaces. This work underscores the role of such compounds in electrosynthesis and material science (V. Jouikov & J. Simonet, 2010).

Catalysis and Reaction Mechanisms

- Catalytic Oxidation Studies : An experimental and density functional theory (DFT) study on the partial oxidation of benzene by N2O over H-ZSM-5 catalysts highlighted an acid-catalyzed mechanism, demonstrating the utility of nitro-substituted benzene derivatives in exploring catalytic reaction pathways and optimizing catalytic processes (P. Esteves & B. Louis, 2006).

Polymer Science and Material Chemistry

- Polymerization and Material Functionalization : Theoretical and experimental works have elucidated the roles of substituted nitrobenzenes in polymer science, such as in the Kumada catalyst transfer polycondensation process, indicating their importance in synthesizing novel polymeric materials with specific properties (H. Komber et al., 2011).

Luminescent Materials for Explosive Detection

- Detection of Explosives : Research into luminescent covalent-organic polymers synthesized from monomers including bromo- and nitro-substituted phenyl compounds shows potential applications in detecting nitroaromatic explosives, emphasizing the relevance of such chemical structures in creating sensitive and selective sensors for security and environmental monitoring (Zhonghua Xiang & D. Cao, 2012).

Safety And Hazards

According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

2-bromo-1-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYABZSCHQLKCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-isopropoxy-1-nitro-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)

![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)

![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)